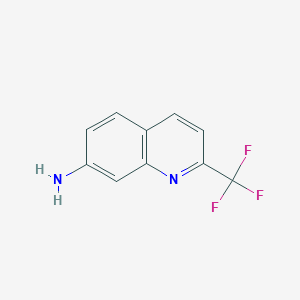
2-(Trifluoromethyl)quinolin-7-amine
概要
説明
2-(Trifluoromethyl)quinolin-7-amine is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinolin-7-amine typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-trifluoromethylaniline with suitable reagents can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of 2-(Trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Another fluorinated quinoline with similar biological activities.
4-Trifluoromethyl-2-anilinoquinoline: Known for its potential as an anticancer agent targeting specific kinases.
Uniqueness
2-(Trifluoromethyl)quinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and stability.
生物活性
2-(Trifluoromethyl)quinolin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a trifluoromethyl group at the 2-position and an amino group at the 7-position. This structural configuration enhances its reactivity and biological activity, particularly in cancer research.
The biological activity of this compound primarily involves its role as an enzyme inhibitor , specifically targeting protein kinases. The mechanism includes:
- Binding to Active Sites : The compound binds to the active sites of protein kinases, inhibiting their activity and disrupting critical signaling pathways essential for cancer cell survival and proliferation.
- Microtubule Disruption : Some derivatives have been shown to act as microtubule-targeted agents (MTAs), similar to colchicine, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, a specific derivative exhibited remarkable anti-proliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 0.01 |
| 5e | K562 | 0.08 |
| 5e | PC3 | 0.49 |
These values indicate that the compound is significantly more potent than traditional chemotherapeutics like combretastatin A-4, particularly against HeLa cells .
Case Studies
- Study on Microtubule Inhibition :
- Structure-Activity Relationship (SAR) :
特性
IUPAC Name |
2-(trifluoromethyl)quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-2-6-1-3-7(14)5-8(6)15-9/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRACCNXWPELKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















